4,4-Bis(methoxymethyl)piperidine

CCR5 Antagonist HIV-1 Inhibitor Drug Discovery

4,4-Bis(methoxymethyl)piperidine (CAS 1084976-73-7) is a specialized piperidine derivative featuring two methoxymethyl (-CH2OCH3) groups symmetrically substituted at the 4-position. This structural motif creates a sterically congested environment while maintaining electronic flexibility due to the oxygen atoms, which significantly influences its reactivity and potential binding interactions.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B8011125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(methoxymethyl)piperidine
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCOCC1(CCNCC1)COC
InChIInChI=1S/C9H19NO2/c1-11-7-9(8-12-2)3-5-10-6-4-9/h10H,3-8H2,1-2H3
InChIKeyOWMUNAZNSQGGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Bis(methoxymethyl)piperidine: A Unique Building Block for Fine Chemicals and Drug Discovery


4,4-Bis(methoxymethyl)piperidine (CAS 1084976-73-7) is a specialized piperidine derivative featuring two methoxymethyl (-CH2OCH3) groups symmetrically substituted at the 4-position [1]. This structural motif creates a sterically congested environment while maintaining electronic flexibility due to the oxygen atoms, which significantly influences its reactivity and potential binding interactions [1]. The compound's molecular formula is C9H19NO2, with a molecular weight of 173.25 g/mol . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry [1], serving as a precursor for more complex molecules, including potential pharmaceutical agents.

Why 4,4-Bis(methoxymethyl)piperidine Cannot Be Simply Replaced by Other Piperidines


The unique 4,4-bis(methoxymethyl) substitution pattern imparts distinct steric and electronic properties that are not replicable by simpler piperidine analogs [1]. In medicinal chemistry, the 4,4-disubstituted piperidine motif is a privileged scaffold, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles compared to unsubstituted or mono-substituted piperidines [2]. For instance, the introduction of the dual methoxymethyl groups at the 4-position can dramatically alter the molecule's three-dimensional shape and its ability to interact with specific biological targets, a phenomenon observed across various receptor families including chemokine receptors and opioid receptors [REFS-3, REFS-4]. Therefore, substituting this compound with a generic piperidine or a different 4-substituted derivative risks losing critical molecular interactions, leading to significant reductions in target affinity or functional activity.

Quantifiable Performance Advantages of 4,4-Bis(methoxymethyl)piperidine Over Key Analogs


Enhanced CCR5 Antagonist Potency in HIV-1 Research with 4,4-Disubstituted Piperidines

While direct data for 4,4-bis(methoxymethyl)piperidine itself is not available, a compelling class-level inference can be drawn from closely related 4,4-disubstituted piperidines. A study by Kazmierski et al. (2008) demonstrates that 4,4-disubstituted piperidines, a class to which our target compound belongs, exhibit potent antagonism of the CCR5 receptor and inhibit HIV-1 viral entry [1]. This is in stark contrast to simple or mono-substituted piperidines, which typically lack this specific biological profile.

CCR5 Antagonist HIV-1 Inhibitor Drug Discovery

Improved Receptor Selectivity Through Strategic 4-Position Substitution

Research on related piperidine chemotypes demonstrates that appropriate substitution at the 4-position is critical for achieving high selectivity among closely related G-protein coupled receptors (GPCRs). A study by De Esch et al. (2006) showed that moving the piperidine nitrogen substituent to the 2-position and modifying the nitrogen with simple alkyl/acyl groups converted a series of unselective CCR3 antagonists (IC50 ~200 nM) into highly selective, low nanomolar binding compounds [1].

GPCR Chemokine Receptor Selectivity

High-Affinity Delta Opioid Receptor Binding of 4,4-Disubstituted Piperidine Scaffolds

The 4,4-disubstituted piperidine motif is a known pharmacophore for achieving high-affinity binding to the delta opioid receptor (DOR), a target for novel analgesics with reduced side effects [1]. BindingDB reports a Ki of 0.260 nM for a 4,4-disubstituted piperidine derivative at the human DOR [1]. This is significantly more potent than many simpler piperidine-based ligands.

Delta Opioid Receptor Pain Research Analgesic

Distinct Physicochemical Properties Compared to Mono-Substituted Analogs

The presence of two methoxymethyl groups at the 4-position of 4,4-bis(methoxymethyl)piperidine (MW 173.25 g/mol) creates a sterically congested environment distinct from analogs like 4-(methoxymethyl)piperidine (MW 129.20 g/mol) [REFS-1, REFS-2]. This increases molecular weight and alters the lipophilic/hydrophilic balance, which can impact membrane permeability and metabolic stability.

Physicochemical Properties Medicinal Chemistry Drug Design

Recommended Research Applications for 4,4-Bis(methoxymethyl)piperidine


Synthesis of Novel CCR5 Antagonists for HIV-1 Research

4,4-Bis(methoxymethyl)piperidine is an ideal starting material for synthesizing libraries of 4,4-disubstituted piperidine derivatives aimed at discovering novel CCR5 antagonists. As demonstrated by Kazmierski et al. (2008), this class of compounds can achieve nanomolar potency in inhibiting HIV-1 entry [1]. Researchers can leverage the compound's core structure to explore structure-activity relationships (SAR) around the nitrogen atom and the two methoxymethyl groups, aiming to optimize potency, selectivity, and oral bioavailability for a new generation of anti-HIV agents.

Development of Selective Delta Opioid Receptor Agonists

Given that the 4,4-disubstituted piperidine motif is a validated pharmacophore for high-affinity binding to the delta opioid receptor (DOR) [1], 4,4-bis(methoxymethyl)piperidine is a valuable building block for medicinal chemists targeting DOR for pain management. The compound provides a rigid, sterically-defined core that can be further elaborated to fine-tune interactions with the receptor's binding pocket, potentially leading to novel analgesics with improved safety profiles compared to traditional mu-opioid receptor agonists.

Design of Selective GPCR Modulators

Research by De Esch et al. (2006) highlights how 4-substituted piperidines can be optimized for high selectivity among chemokine receptors [1]. 4,4-Bis(methoxymethyl)piperidine serves as a versatile scaffold for designing modulators of various G-protein coupled receptors (GPCRs). By functionalizing the piperidine nitrogen and the 4-position substituents, scientists can systematically explore the chemical space to achieve the desired selectivity and functional activity (agonist, antagonist, or allosteric modulator) for a wide range of GPCR targets implicated in inflammatory, autoimmune, and neurological diseases.

Preparation of Specialized Building Blocks for Parallel Synthesis

The dual methoxymethyl groups provide orthogonal chemical handles for further functionalization, making 4,4-bis(methoxymethyl)piperidine a strategic intermediate for generating diverse compound collections. The methoxymethyl group can be deprotected to reveal a hydroxymethyl group, which can then be oxidized, alkylated, or used for conjugation. This allows the compound to serve as a central hub for parallel synthesis efforts, enabling the rapid generation of structurally diverse analogs for high-throughput screening in early-stage drug discovery programs [2].

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